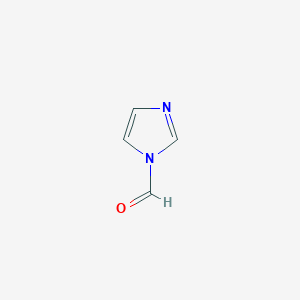

1H-imidazole-1-carboxaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

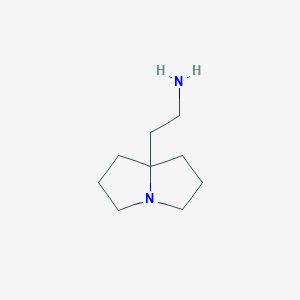

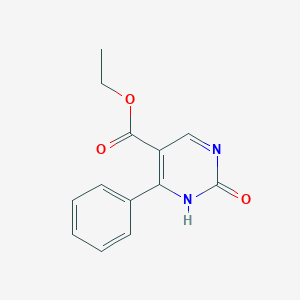

1H-Imidazole-1-carboxaldehyde is a compound that falls within the class of azoles, specifically imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of the carboxaldehyde group at the 1-position of the imidazole ring makes it a reactive intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of imidazole derivatives, including those with carboxaldehyde groups, can be achieved through various methods. For instance, the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, which demonstrates the versatility of imidazole synthesis under mild conditions using economical catalysts . Additionally, the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes has been reported, where lithiation followed by substitution reactions leads to the formation of these compounds, albeit with varying yields .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often confirmed through techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 1-(dimethylsulfamoyl)-4-imidazolecarboxaldehyde was unequivocally established through X-ray crystallography after observing isomerization from the 5-imidazolecarboxaldehyde isomer . The imidazo[1,5-a]pyridine skeleton has also been used as a platform for generating stable N-heterocyclic carbenes, showcasing the structural diversity and stability that can be achieved with imidazole frameworks .

Chemical Reactions Analysis

Imidazole-1-carboxaldehydes can participate in various chemical reactions due to their reactive aldehyde group. The allylindation of 1H-indole-3-carboxaldehyde in the presence of imidazole under aqueous Barbier-like conditions is an example of how imidazoles can influence reaction outcomes . Moreover, the reactivity of imidazole-2-carboxaldehyde with halide anions under photolytic conditions indicates the potential for imidazole derivatives to engage in multiphase chemistry relevant to atmospheric processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-1-carboxaldehydes are influenced by their functional groups and the pH of the environment. For instance, imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium between its aldehyde and geminal diol form, with the diol being the dominant species at pH levels below 5. This equilibrium has implications for the compound's light absorption properties, which can affect atmospheric radiative forcing . Mass spectrometry studies of imidazole-4(5)-carboxaldehyde and its derivatives have revealed characteristic fragmentation patterns that are useful for understanding the stability and reactivity of these compounds .

科学的研究の応用

Medicine and Pharmacology

Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Synthetic Chemistry and Industry

Imidazole derivatives find applications in synthetic chemistry and industry . They are used in diverse multicomponent reactions conducted under different conditions . The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .

Metal-Organic Frameworks (MOFs)

Imidazole derivatives are used in the construction of metal-organic frameworks (MOFs) . These MOFs are highly water-stable and have been used for proton conduction research . The proton conductivities of these MOFs can reach 10 −4 S·cm −1 at 100 °C and 98% RH . The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Synthesis of Biologically Active Compounds

1H-Imidazole-4-carbaldehyde, a 4-formyl derivative of imidazole, is used in the preparation of C17,20-lyase inhibitor for the treatment of androgen-dependent prostate cancer . It is also used in the synthesis of other biologically active compounds such as antimalarial drugs , and in the fabrication of colorimetric chemosensor .

Preparation of Functionalized Polymers

1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers . These polymers can be used in a variety of applications, including the manufacture of plastics, resins, and other materials .

Ligands for Coordination Chemistry

1H-Imidazole-4-carbaldehyde is also used as ligands for coordination chemistry . Coordination chemistry is the study of compounds formed between metal ions and other neutral or negatively charged molecules, and imidazole derivatives can act as an excellent ligand in these reactions .

将来の方向性

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in functional molecules that are used in a variety of everyday applications .

特性

IUPAC Name |

imidazole-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECWGJPSXHFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454511 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazole-1-carboxaldehyde | |

CAS RN |

3197-61-3 |

Source

|

| Record name | 1H-imidazole-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)